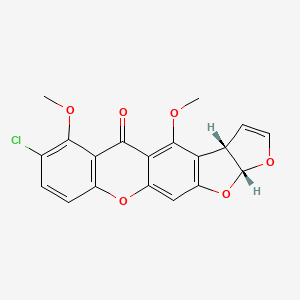

Austocystin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Austocystin A is a mycotoxin produced by the fungus Aspergillus ustus. It belongs to the class of xanthone derivatives and is known for its potent cytotoxic properties. The compound has a molecular formula of C₁₉H₁₃ClO₆ and a molecular weight of 372.8 g/mol . This compound is particularly notable for its toxicity, being more toxic than sterigmatocystin in primary monkey kidney epithelial cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Two main synthetic approaches have been explored for the total synthesis of austocystin A. The first approach involves the demethylation of a xanthone derivative followed by selective alkylation, Claisen rearrangement, and osmium tetroxide oxidation to yield a dialdehyde . The second approach involves the chlorination of 2,6-dimethoxybenzoic acid, followed by reaction with 2,4,6-trimethoxyphenyl-lithium to generate a highly substituted benzophenone .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most studies focus on laboratory-scale synthesis and extraction from fungal cultures.

Análisis De Reacciones Químicas

Types of Reactions: Austocystin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include osmium tetroxide and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like sulfuryl chloride are commonly used.

Major Products:

Aplicaciones Científicas De Investigación

Austocystin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: this compound serves as a model compound for studying xanthone derivatives and their chemical properties.

Biology: The compound is used to study the effects of mycotoxins on cellular processes and to understand fungal metabolism.

Medicine: this compound has shown potential as an anticancer agent due to its cytotoxic properties.

Mecanismo De Acción

Austocystin A exerts its effects primarily through DNA damage. The compound promotes cell death by inducing significant DNA damage, a process that may be dependent on cytochrome P450 oxygenase enzymes . This mechanism is similar to that of other cytotoxic agents, making this compound a valuable compound for studying DNA damage and repair pathways.

Comparación Con Compuestos Similares

Austocystin D: Another mycotoxin from Aspergillus ustus, known for its anticancer properties.

Sterigmatocystin: A structurally related carcinogen that is less toxic than austocystin A.

Aflatoxin B1: Shares a similar mode of action involving CYP-activated DNA damage but differs in potency and cell-line selectivity.

Uniqueness: this compound is unique due to its high toxicity and specific mechanism of action involving DNA damage. Its ability to selectively target cancer cells with increased CYP expression sets it apart from other similar compounds .

Propiedades

IUPAC Name |

(4S,8R)-17-chloro-2,18-dimethoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO6/c1-22-17-9(20)3-4-10-14(17)16(21)15-12(25-10)7-11-13(18(15)23-2)8-5-6-24-19(8)26-11/h3-8,19H,1-2H3/t8-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXKBPUNCDMQMW-WPCRTTGESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55256-58-1 |

Source

|

| Record name | Austocystin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/new.no-structure.jpg)

![2-(3,4-DIMETHYLPHENYL)-N-(2-ETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2562293.png)

![N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2562294.png)

![N-[2-(allylthio)phenyl]-2-chloroacetamide](/img/structure/B2562297.png)

![ethyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2562301.png)

![ethyl 2-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2562302.png)